molecular formula C21H20N4OS B2966606 2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894025-14-0

2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2966606
CAS No.: 894025-14-0
M. Wt: 376.48
InChI Key: LEZVRFDQFIXXIN-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” belongs to a class of compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .


Synthesis Analysis

The synthesis of thiazole derivatives involves a sequence of functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%) .


Molecular Structure Analysis

The molecular structures of thiazole derivatives were determined by 1H NMR, 13C NMR, and X-ray analysis . The IR spectrum showed peaks at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C) .


Chemical Reactions Analysis

Thiazoles act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Physical and Chemical Properties Analysis

The physical properties of thiazole derivatives can be determined by various spectroscopic techniques. For instance, the melting point of a synthesized thiazole derivative was found to be 230–232 °C .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound is involved in research focused on the design, synthesis, and pharmacological evaluation of analogs aimed at inhibiting specific enzymes or pathways. For instance, analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), have been synthesized to improve drug-like properties and evaluated for their potential to attenuate the growth of certain cancer cells both in vitro and in mouse models. This highlights the compound's relevance in cancer research and drug development processes (Shukla et al., 2012).

Antimicrobial and Antifungal Activities

Another aspect of its application includes the synthesis of thiazole compounds displaying significant antimicrobial and antifungal activities. Compounds synthesized by reacting 4-phenyl-2-mercaptothiazole with N-substituted 4-chloracetamides have shown promising results against various bacterial and fungal strains, underscoring the compound's potential in developing new antimicrobial agents (Mahajan et al., 2008).

Anticancer Evaluation

Furthermore, research into the synthesis of new thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, aims to explore their potential as anticancer agents. These compounds have been synthesized and evaluated for their antimicrobial activity, contributing to the search for novel therapeutic options in cancer treatment (Baviskar et al., 2013).

Insecticidal Assessment

Research also extends to the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal assessment against agricultural pests like the cotton leafworm, Spodoptera littoralis. This highlights the compound's potential application in developing safer, more effective pesticides (Fadda et al., 2017).

Mechanism of Action

Safety and Hazards

While thiazole derivatives have shown promising biological activities, their safety and potential hazards need to be thoroughly evaluated during drug development. It’s important to note that while some thiazole derivatives have been approved for use in humans, others may have potential side effects or toxicities that need to be carefully assessed .

Future Directions

Thiazole derivatives have shown promising results in various areas of medicinal chemistry. Future research could focus on the design and synthesis of novel thiazole derivatives with improved efficacy and selectivity, as well as a better understanding of their mechanisms of action .

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-15-6-5-9-17(12-15)20-23-21-25(24-20)18(14-27-21)10-11-22-19(26)13-16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZVRFDQFIXXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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